![molecular formula C18H21NO3 B5781319 N-(4-isopropylphenyl)-3,4-dimethoxybenzamide](/img/structure/B5781319.png)
N-(4-isopropylphenyl)-3,4-dimethoxybenzamide
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Overview
Description
N-(4-isopropylphenyl)-3,4-dimethoxybenzamide, also known as F13640, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of benzamides and has been found to exhibit various biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of N-(4-isopropylphenyl)-3,4-dimethoxybenzamide is not fully understood. However, it has been suggested that N-(4-isopropylphenyl)-3,4-dimethoxybenzamide exerts its anti-inflammatory and anti-cancer effects through the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammation and cancer cell growth. N-(4-isopropylphenyl)-3,4-dimethoxybenzamide has been found to inhibit the activation of NF-κB and to reduce the expression of its downstream target genes, such as COX-2 and iNOS.
Biochemical and Physiological Effects:
N-(4-isopropylphenyl)-3,4-dimethoxybenzamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activation of NF-κB. N-(4-isopropylphenyl)-3,4-dimethoxybenzamide has also been found to induce apoptosis in cancer cells and to inhibit their proliferation. In addition, N-(4-isopropylphenyl)-3,4-dimethoxybenzamide has been found to reduce pain in animal models of inflammatory pain.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-isopropylphenyl)-3,4-dimethoxybenzamide is its potent anti-inflammatory and anti-cancer properties. It has been found to exhibit these properties at relatively low concentrations, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of N-(4-isopropylphenyl)-3,4-dimethoxybenzamide is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.
Future Directions
There are several potential future directions for the study of N-(4-isopropylphenyl)-3,4-dimethoxybenzamide. One potential direction is the further elucidation of its mechanism of action, particularly with regards to its effects on the NF-κB signaling pathway. Another potential direction is the development of more efficient synthesis methods for N-(4-isopropylphenyl)-3,4-dimethoxybenzamide, which may increase its yield and solubility. Additionally, further studies are needed to determine the safety and efficacy of N-(4-isopropylphenyl)-3,4-dimethoxybenzamide in animal models and eventually in clinical trials.
Synthesis Methods
The synthesis of N-(4-isopropylphenyl)-3,4-dimethoxybenzamide involves the reaction of 4-isopropylaniline with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure N-(4-isopropylphenyl)-3,4-dimethoxybenzamide. The yield of this synthesis method is reported to be around 60%.
Scientific Research Applications
N-(4-isopropylphenyl)-3,4-dimethoxybenzamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory, analgesic, and anti-cancer properties. In particular, N-(4-isopropylphenyl)-3,4-dimethoxybenzamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to alleviate pain in animal models of inflammatory pain.
properties
IUPAC Name |
3,4-dimethoxy-N-(4-propan-2-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-12(2)13-5-8-15(9-6-13)19-18(20)14-7-10-16(21-3)17(11-14)22-4/h5-12H,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEHGXGCHQJHBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-[4-(propan-2-yl)phenyl]benzamide |
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